

Performance Data and Antiviral Activity

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Compound of Interest

Compound Name: JNJ-7184
Cat. No.: B15565171

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The in vitro antiviral activities of **JNJ-7184** and AZ-27 have been characterized against various laboratory and clinical strains of both RSV subtype A and B. The following table summarizes their 50% effective concentration (EC50) values, providing a quantitative comparison of their potency.

Inhibitor	RSV Subtype	Strain	Cell Line	EC50 (nM)	Citation
JNJ-7184	A	A2	HEp-2	1.4	[1]
A	Long	HEp-2	1.6	[1]	
A	Clinical Isolate 1	HEp-2	1.2	[1]	
B	9320	HEp-2	2.5	[1]	
B	B1	HEp-2	3.2	[1]	
B	Clinical Isolate 2	HEp-2	1.8	[1]	
AZ-27	A	A2	HEp-2	10	[2]
A	Long	HEp-2	24 ± 9 (average)	[3]	
A	Multiple Clinical Isolates	HEp-2	24 ± 9 (average)	[3]	
B	B-WST	HEp-2	1300	[4]	
B	Multiple Clinical Isolates	HEp-2	1000 ± 280 (average)	[3]	

Cytotoxicity:

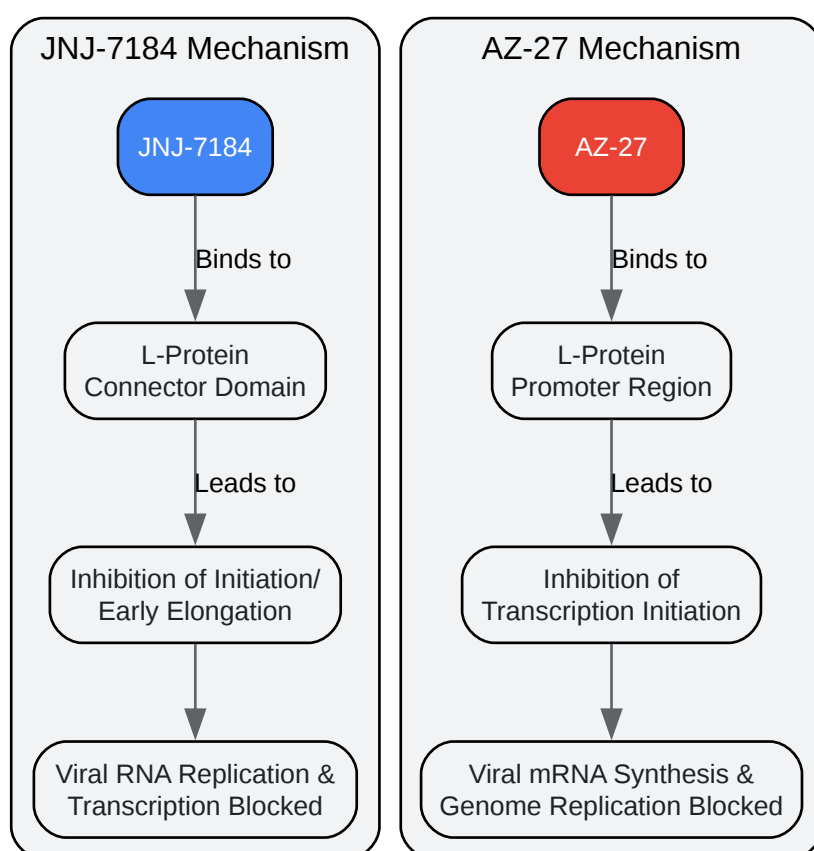
Inhibitor	Cell Line	CC50 (µM)	Citation
JNJ-7184	HeLa	>50	[5]
AZ-27	HEp-2	>100	[3]

Mechanism of Action

Both **JNJ-7184** and AZ-27 are allosteric inhibitors of the RSV L-protein, but they bind to different domains, leading to distinct inhibitory effects on the polymerase's function.

JNJ-7184 targets the connector domain of the L-protein.[1] This interaction is thought to inhibit the initiation or early elongation phase of both viral RNA replication and transcription.[1]

AZ-27 binds to a region within the promoter of the L-protein.[3][6] This binding event specifically inhibits the early stages of mRNA transcription and genome replication by preventing the initiation of RNA synthesis from the promoter.[6][7]



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Figure 1: Comparative Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **JNJ-7184** and AZ-27.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication, measured by the reduction in the number of viral plaques.

- **Cell Seeding:** HEp-2 cells are seeded into 6-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
- **Compound Preparation:** A serial dilution of the test compound (**JNJ-7184** or AZ-27) is prepared in cell culture medium.
- **Infection:** The cell monolayer is infected with a known titer of an RSV strain (e.g., A2 or Long) for 1-2 hours at 37°C to allow for viral adsorption.
- **Compound Addition:** After adsorption, the viral inoculum is removed, and the cells are washed. Medium containing the different concentrations of the test compound is then added to the respective wells.
- **Overlay:** An overlay medium (e.g., containing 0.5% methylcellulose) is added to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
- **Incubation:** Plates are incubated for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
- **Plaque Visualization:** The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet or an RSV-specific antibody).
- **Data Analysis:** Plaques are counted for each compound concentration. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

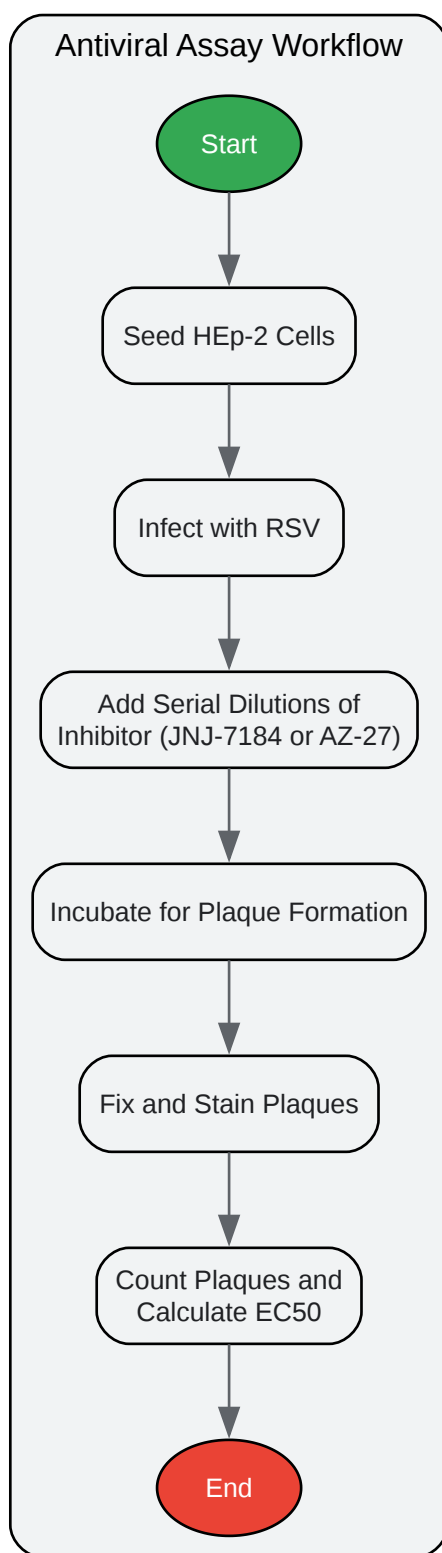
RSV Minigenome Assay

This cell-based assay assesses the activity of the viral polymerase complex in a controlled environment, independent of other viral life cycle stages like entry and budding.

- **Cell Culture and Transfection:** HEp-2 or a similar susceptible cell line is co-transfected with a series of plasmids. These plasmids express the essential components of the RSV polymerase complex (N, P, M2-1, and L proteins) and a minigenome plasmid. The

minigenome plasmid contains a reporter gene (e.g., luciferase or GFP) flanked by the RSV leader and trailer regions.

- **Compound Treatment:** Following transfection, the cells are treated with various concentrations of the inhibitor (**JNJ-7184** or AZ-27).
- **Incubation:** The cells are incubated for 24-48 hours to allow for the expression of the polymerase components, transcription/replication of the minigenome, and expression of the reporter gene.
- **Reporter Gene Assay:** The cells are lysed, and the activity of the reporter gene is measured (e.g., luminescence for luciferase or fluorescence for GFP).
- **Data Analysis:** The reduction in reporter gene expression in the presence of the inhibitor is used to determine the IC50 value, which reflects the direct inhibition of the RSV polymerase activity.



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Figure 2: Plaque Reduction Assay Workflow

Conclusion

Both **JNJ-7184** and AZ-27 represent significant advancements in the development of non-nucleoside inhibitors for RSV. **JNJ-7184** demonstrates potent, low nanomolar activity against both RSV A and B subtypes by targeting the connector domain of the L-protein. AZ-27, while also a potent inhibitor of RSV A, shows significantly reduced activity against RSV B strains and targets the promoter region of the L-protein. The distinct binding sites and mechanisms of action of these two inhibitors provide valuable insights for future structure-based drug design and the potential for combination therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to further characterize these and other novel anti-RSV compounds.

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